molecular formula C20H25N5O B2612924 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2319855-37-1

4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B2612924
CAS RN: 2319855-37-1
M. Wt: 351.454
InChI Key: RNOLJPDOGWNCML-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a pyridazine ring, and a cyclopenta[d]pyrimidine ring . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms could allow for hydrogen bonding interactions. The cyclopropyl group could add steric bulk, potentially influencing the compound’s binding to biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperidine ring can participate in reactions with electrophiles, and the pyrimidine ring can undergo substitutions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the compound’s structure, it could potentially interact with a variety of targets through hydrogen bonding, ionic interactions, and hydrophobic effects .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given its complex structure, it could potentially interact with a variety of biological targets and could be a starting point for the development of new pharmaceuticals .

properties

IUPAC Name

4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-2-16-18(3-1)21-13-22-20(16)25-10-8-14(9-11-25)12-26-19-7-6-17(23-24-19)15-4-5-15/h6-7,13-15H,1-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLJPDOGWNCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)COC4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-cyclopropylpyridazine

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